Product packaging for 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide(Cat. No.:)

1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide

Cat. No.: B12987752
M. Wt: 197.22 g/mol
InChI Key: OWGWZFXLIQFBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound combines a privileged pyrrolopyridine heterocycle with a sulfonamide functional group, a combination frequently explored for developing potent bioactive molecules. The 1H-pyrrolo[3,2-c]pyridine core is a valuable structure in anticancer research. Recent studies have designed derivatives based on this scaffold to act as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the integration of sulfonamide groups into heterocyclic systems is a established strategy for creating enzyme inhibitors. Sulfonamides are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and enzyme inhibitory effects, making them a versatile pharmacophore in drug design . This specific compound serves as a versatile building block for the synthesis of more complex molecules targeting various biological pathways. Similar pyrrolopyridine-sulfonamide hybrids have been investigated as potent and selective inhibitors of kinases, such as MPS1 (a target in oncology) , and NADPH Oxidase 2 (NOX2), a key enzyme in oxidative stress associated with neurodegenerative diseases . Researchers can utilize this high-quality intermediate to develop novel therapeutic candidates for applications in oncology, neuropharmacology, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2S B12987752 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

pyrrolo[3,2-c]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-5-9-3-1-7(6)10/h1-5H,(H2,8,11,12)

InChI Key

OWGWZFXLIQFBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N(C=C2)S(=O)(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1h Pyrrolo 3,2 C Pyridine 1 Sulfonamide Derivatives

Positional and Substituent Effects on Biological Activity

The core scaffold of 1H-pyrrolo[3,2-c]pyridine, with its fused pyrrole (B145914) (A-ring) and pyridine (B92270) (B-ring) systems, offers multiple positions for substitution. Research has demonstrated that the nature and placement of these substituents are pivotal in determining the biological efficacy of the resulting derivatives.

Influence of A-Ring and B-Ring Substitutions

The A-ring and B-ring of the 1H-pyrrolo[3,2-c]pyridine scaffold play a crucial role in orienting the molecule within the target's binding site. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the A-ring was identified as the 3,4,5-trimethoxyphenyl moiety. nih.gov This substitution pattern is a classic feature of many colchicine (B1669291) site inhibitors, highlighting its importance for potent antiproliferative activity. nih.gov

For the B-ring, substituting it with various aryl moieties has been shown to modulate the antiproliferative activities of these compounds. The introduction of electron-donating groups (EDGs) at the para-position of a phenyl B-ring, such as a methyl (CH3) or methoxy (B1213986) (OCH3) group, led to an increase in antiproliferative activity. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (F) on the B-ring resulted in a decrease in activity. nih.gov The most potent compound in one study featured an indolyl moiety as the B-ring, indicating that larger, electron-rich aromatic systems can be highly favorable for activity. nih.gov General studies on pyridine derivatives have also shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while halogens or bulky groups tend to decrease it. nih.gov

Compound IDB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10d 4-CH3-Ph1.251.321.56
10h 4-OCH3-Ph1.131.211.34
10l 4-F-Ph>10>10>10
10t Indolyl0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

Impact of N-1 and C-2 Substitutions on Target Binding

The substitutions at the N-1 and C-2 positions of the pyrrolo[3,2-c]pyridine core are critical for anchoring the molecule to its biological target. In the context of colchicine-binding site inhibitors, the N-1 position is typically occupied by a substituted phenyl ring, which is crucial for interaction with the tubulin protein. nih.gov Molecular modeling studies have suggested that specific substituents on this ring can form key hydrogen bonds with amino acid residues within the binding pocket, such as Thrα179 and Asnβ349. nih.gov

Role of Substituents at the C-6 Position

The C-6 position of the 1H-pyrrolo[3,2-c]pyridine ring system has been a key point of modification in SAR studies. In the development of colchicine-binding site inhibitors, the C-6 position was substituted with various aryl groups. nih.gov The nature of this aryl group significantly influenced the antiproliferative potency of the compounds. For instance, a simple phenyl group at C-6 resulted in moderate activity. nih.gov

As mentioned previously, the introduction of electron-donating groups on this C-6 aryl substituent generally enhanced activity, while electron-withdrawing groups were detrimental. nih.gov The most significant increase in potency was observed when the C-6 position was substituted with an indolyl ring, suggesting that the size, shape, and electronic properties of the C-6 substituent are critical for optimal interaction with the target. nih.gov In a related series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the type of substituent on the pyridine ring was also found to be a decisive factor for analgesic potency. nih.gov

Compound IDC-6 SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl2.342.562.87
10d 4-Methylphenyl1.251.321.56
10t Indolyl0.120.150.21

Data illustrating the effect of C-6 substituents on the antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org

Modulation of the Sulfonamide Group and its Effect on Potency

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and its modification in the context of 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide derivatives is a key strategy for fine-tuning their biological activity.

Variation of the Amine Component in Sulfonamide Formation

The amine component of the sulfonamide group can be varied to explore different interactions with the biological target. While specific examples for this compound are not detailed, studies on related heterocyclic sulfonamides provide valuable insights. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (an amide isosteric to a sulfonamide), varying the amine component led to a range of potencies against phosphodiesterase 4B (PDE4B). nih.gov The size and nature of the amine substituent were found to be critical, with larger groups sometimes leading to a decrease in activity. nih.gov This suggests that the amine portion of the sulfonamide in this compound derivatives likely plays a significant role in determining potency and selectivity, and would be a key area for synthetic modification.

Conformational Analysis and its Implications for SAR

The conformational rigidity of the 1H-pyrrolo[3,2-c]pyridine core is a pivotal element in the design of its derivatives. This bicyclic system serves as a rigid scaffold, effectively locking the relative orientation of substituents and thereby reducing the entropic penalty upon binding to a biological target. This strategy has been successfully employed to constrain the bioactive conformation of molecules that are otherwise flexible.

A notable application of this principle is in the design of colchicine-binding site inhibitors, where the 1H-pyrrolo[3,2-c]pyridine scaffold was used to mimic the cis-olefin bond of combretastatin (B1194345) A-4 (CA-4). nih.govnih.govsemanticscholar.orgsemanticscholar.org This rigidification strategy ensures that the pendant aryl groups are held in a specific spatial arrangement conducive to high-affinity binding to tubulin. Molecular modeling studies have further elucidated the importance of this constrained conformation, showing that the most potent compounds fit snugly into the colchicine binding pocket, forming key hydrogen bond interactions. nih.govsemanticscholar.orgsemanticscholar.org

In the context of kinase inhibitors, computational studies on related pyrrolopyridine derivatives have highlighted the significance of the conformation of substituents attached to the core. For instance, in a series of Janus kinase 1 (JAK1) inhibitors, the inward folding of a chlorobenzyl moiety into a hydrophobic pocket of the enzyme was found to be a critical determinant of potency. nih.gov This underscores that while the core scaffold provides a stable platform, the rotational freedom and preferred conformations of its appendages are crucial for optimal target engagement. The substitution pattern on the pyrrolopyridine nucleus can influence the preferred conformation of these side chains, thereby impacting their interaction with the target protein.

Physicochemical Property Optimization for In Vitro Activity and Stability

A key consideration in the development of these compounds is adherence to established guidelines for drug-like properties, such as Lipinski's rule of five. The most potent compounds in a series of 1H-pyrrolo[3,2-c]pyridine-based colchicine-binding site inhibitors were found to have physicochemical properties in accordance with these rules, indicating a favorable profile for oral bioavailability. nih.govsemanticscholar.orgsemanticscholar.org

The electronic nature of substituents has been shown to be a critical factor influencing in vitro activity. In the aforementioned series of colchicine-binding site inhibitors, the introduction of electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) on a phenyl ring at the 6-position generally led to an increase in antiproliferative activity. Conversely, the presence of electron-withdrawing groups (EWGs) such as fluorine (-F) at the same position tended to result in weaker activity. This suggests that the electronic properties of the substituents directly impact the binding affinity of the compounds.

The following table illustrates the structure-activity relationship of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cancer cell line, highlighting the influence of substituents on the B-ring.

CompoundB-ring SubstituentIC₅₀ (µM) against HeLa
10a Phenyl>10
10b 2-Methylphenyl1.83
10c 3-Methylphenyl2.15
10d 4-Methylphenyl1.12
10f 2-Methoxyphenyl0.98
10h 4-Methoxyphenyl0.86
10l 4-Fluorophenyl3.47
10t Indol-5-yl0.12

The data clearly shows that substitution on the B-ring significantly impacts activity, with the indol-5-yl group in compound 10t providing the most potent inhibition. nih.gov

Furthermore, studies on FMS kinase inhibitors with a 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated that the position of substituents on an N-1 phenyl ring is crucial for activity. For some derivatives, a para-disubstituted pattern was more potent than a meta-disubstituted one, while for others, the reverse was true. nih.gov This highlights the intricate relationship between the spatial distribution of physicochemical properties and the topology of the enzyme's active site.

The stability of these compounds is also a key consideration. The inherent rigidity of the 1H-pyrrolo[3,2-c]pyridine scaffold can contribute to enhanced metabolic stability compared to more flexible structures. The optimization of substituents can further improve this property. For example, in the development of inhibitors for other pyrrolopyridine-based targets, modulation of properties like molecular lipophilicity and basicity has been shown to be important for reducing off-target effects and improving metabolic stability and oral bioavailability. nih.gov

Biological Activities and Molecular Mechanisms of Action

Enzyme and Kinase Inhibition Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. nih.govacs.org MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. nih.govnih.gov The overexpression of MPS1 is linked to chromosomal instability and is observed in numerous human cancers, making it a significant target in oncology. nih.govnih.gov

Through structure-based design and medicinal chemistry programs, researchers have optimized 1H-pyrrolo[3,2-c]pyridine derivatives to achieve high potency and selectivity for MPS1. nih.govacs.org An exemplary compound from this class, CCT251455, demonstrates excellent translation from in vitro biochemical potency to cell-based activity. nih.gov These inhibitors function by competing with ATP in the kinase's binding pocket, leading to the disruption of the SAC and ultimately causing cancer cell death due to mitotic errors. nih.govnih.gov

Structural biology studies have revealed that these potent 1H-pyrrolo[3,2-c]pyridine inhibitors stabilize an inactive conformation of the MPS1 enzyme. acs.orgnih.gov Upon binding, the inhibitor locks the enzyme's activation loop into a conformation that is incompatible with the binding of both ATP and its substrate peptides. acs.orgnih.gov This mechanism of action ensures a robust and selective inhibition of the kinase's function within the cell.

Compound / DerivativeTargetActivityIC₅₀ Value
CCT251455MPS1P-MPS1 Inhibition0.04 µM nih.gov
CCT251455MPS1Kinase Activity Inhibition (T676)0.22 µM researchgate.net
CCT251455MPS1Kinase Activity Inhibition (T33/S37)0.04 µM researchgate.net

This table presents inhibitory concentration (IC₅₀) values for the representative 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, against MPS1.

Based on available scientific literature, there is no direct evidence to suggest that compounds with the 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide scaffold are inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Research into FGFR inhibition has identified potent inhibitors based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, which is structurally distinct from the [3,2-c] core. nih.govrsc.org

There is no information in the searched literature indicating that this compound inhibits NADPH Oxidase 2 (NOX2). Studies on NOX2 inhibitors have focused on other heterocyclic scaffolds, including derivatives of 1H-pyrrolo[2,3-b]pyridine, which have shown promise in this area. nih.gov

While some less selective, first-generation MPS1 inhibitors like reversine (B1683945) were also found to inhibit Aurora kinases A and B, optimized compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold are characterized by their high selectivity for MPS1. nih.gov Kinome profiling of these optimized derivatives has shown minimal inhibition of other kinases, including Aurora kinases. nih.govacs.org Therefore, there is no specific data to support that this compound is a direct inhibitor of Aurora-A or Aurora-B.

Gamma-Secretase Inhibition

Currently, there is no publicly available scientific literature detailing the specific inhibitory activity of this compound or its derivatives on the gamma-secretase enzyme. Further research is required to explore this potential interaction.

Topoisomerase-II Enzyme Inhibition

There is no available data in the reviewed scientific literature regarding the inhibitory effects of this compound or its derivatives on the Topoisomerase-II enzyme.

InhA Enzyme Inhibition

While direct studies on this compound are not available, the broader class of pyrrolopyridine derivatives has been investigated for its potential to inhibit the InhA enzyme, a key component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis agents.

Janus Kinase 3 (JAK3) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the core structure of interest, have been identified as potent inhibitors of Janus Kinase 3 (JAK3). nih.gov JAK3 is a crucial enzyme in cytokine signaling pathways that regulate immune and inflammatory responses. The development of selective JAK3 inhibitors is a promising approach for the treatment of autoimmune diseases and transplant rejection. nih.gov

One study focused on the optimization of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. Through chemical modifications, a compound (compound 31 in the study) was developed that exhibited potent JAK3 inhibitory activity. nih.gov This compound also demonstrated a favorable pharmacokinetic profile in animal models. nih.gov

Cellular Response Modulation

The 1H-pyrrolo[3,2-c]pyridine scaffold has been a foundation for the development of compounds with significant effects on cellular proliferation, particularly in the context of cancer.

Antiproliferative Activity in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives against a variety of cancer cell lines.

A series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated for their activity against the A375P human melanoma cell line. nih.gov Several of these compounds exhibited potent antiproliferative activity, with some showing IC₅₀ values in the nanomolar range, surpassing the efficacy of the established drug Sorafenib in this cell line. nih.gov Further studies on a panel of nine melanoma cell lines confirmed the high potency of the most promising diarylurea and diarylamide derivatives. nih.govnih.gov

Another study explored a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov Many of these compounds displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Diarylurea and diarylamide derivativesA375P (Melanoma)Nanomolar to Micromolar range nih.gov
Compound 10t (an indolyl-substituted 1H-pyrrolo[3,2-c]pyridine)HeLa (Cervical)0.12 nih.gov
Compound 10t (an indolyl-substituted 1H-pyrrolo[3,2-c]pyridine)SGC-7901 (Gastric)0.15 nih.gov
Compound 10t (an indolyl-substituted 1H-pyrrolo[3,2-c]pyridine)MCF-7 (Breast)0.21 nih.gov

A key mechanism underlying the antiproliferative activity of certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in critical cellular processes like mitosis.

Research has shown that a specific derivative, designated as 10t, potently inhibits tubulin polymerization. nih.gov This inhibition was observed at concentrations of 3 µM and 5 µM. nih.gov Immunofluorescence analysis further revealed that this compound effectively disrupts the microtubule networks within cells. nih.gov Molecular modeling studies suggest that this derivative interacts with the colchicine-binding site on tubulin, a well-known target for anti-cancer drugs. nih.gov

Compound DerivativeActivityConcentrationReference
Compound 10tInhibition of Tubulin Polymerization3 µM nih.gov
5 µM
Compound 10tDisruption of Microtubule Networks- nih.gov

Receptor Antagonism Studies

Anti-Infective Research Applications

Direct research focused on the anti-infective properties of the this compound scaffold specifically is limited in the available scientific literature. However, the constituent chemical moieties, including sulfonamides, pyrroles, and pyridines, are well-established pharmacophores in the field of anti-infective drug discovery. nih.govnih.govmdpi.comnih.gov Sulfonamides are a historic class of antibiotics, and numerous heterocyclic compounds containing pyrrole (B145914) and pyridine (B92270) rings exhibit a wide range of antimicrobial and antiviral activities. nih.govmdpi.com

Furthermore, research into related isomers has shown promise; for instance, derivatives of pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli. mdpi.com This suggests that the 1H-pyrrolo[3,2-c]pyridine class of compounds may warrant further investigation for potential anti-infective applications.

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)

There is no available scientific literature or published research data detailing the antitrypanosomal activity of this compound, including any studies against the parasite Trypanosoma cruzi. While derivatives of other pyrrolopyridine isomers have been investigated for such properties, these findings cannot be attributed to the specific compound .

Antimycobacterial Activity

Similarly, a review of scientific databases and publications indicates a lack of research into the antimycobacterial effects of this compound. Studies on other related heterocyclic compounds, including different pyrrolopyridine scaffolds, have shown activity against Mycobacterium tuberculosis, but no such data is available for this compound.

General Mechanisms of Action Involving Biomolecular Interactions

Due to the absence of dedicated studies on the biological activities of this compound, there is no information available regarding its general mechanisms of action involving biomolecular interactions. Research on the general sulfonamide class of compounds shows they can act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in various microorganisms. nih.govdrugbank.com However, without specific studies, it is not possible to confirm if this compound engages in this or any other biomolecular interaction.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular docking has been instrumental in elucidating their interactions with various biological targets, including tubulin and protein kinases. semanticscholar.orgnih.govtandfonline.com

In a study on 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of the colchicine-binding site on tubulin, molecular docking revealed key interactions. semanticscholar.orgnih.govtandfonline.com For example, a potent derivative, compound 10t , was shown to form hydrogen bonds with residues such as Thrα179 and Asnβ349 within the colchicine (B1669291) site, explaining its strong anti-proliferative activity. semanticscholar.orgnih.gov The docking results for this class of compounds highlight the importance of the 1H-pyrrolo[3,2-c]pyridine core in establishing critical binding interactions.

Similarly, docking studies on pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase have demonstrated how these molecules fit into the ATP-binding pocket. nih.gov The insights gained from these simulations are vital for structure-activity relationship (SAR) studies, guiding the modification of the scaffold to enhance potency and selectivity. The pyrrolopyridine core is often a key pharmacophore for kinase inhibition, and its orientation within the active site, as predicted by docking, is a critical determinant of its inhibitory potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful predictive tools in drug design. For the broader class of azaindoles, which includes the 1H-pyrrolo[3,2-c]pyridine scaffold, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govingentaconnect.com

In a study of azaindole derivatives as Aurora B kinase inhibitors, a CoMSIA model yielded a high cross-validated correlation coefficient (q²) of 0.575 and a non-cross-validated correlation coefficient (r²) of 0.987, indicating a robust and predictive model. nih.gov The 3D contour maps generated from these models provide a visual representation of the structural features that are favorable or unfavorable for activity. For instance, these maps can highlight regions where bulky substituents increase activity or where hydrogen bond donors or acceptors are required. nih.govingentaconnect.com Such information is invaluable for designing new derivatives of 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide with enhanced biological activity.

Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Changes

MD simulations can reveal the flexibility of the ligand and the protein's active site, providing a more accurate picture of the binding interactions than static docking poses. These simulations can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity. For kinase inhibitors, MD studies have shown that rigid scaffolds, like the pyrrolopyridine core, can maintain a stable conformation within the binding site, which is a desirable feature for potent inhibitors. nih.gov Applying MD simulations to this compound would be a logical step to further understand its interaction with target proteins and to refine the design of more effective analogs.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Drug Design

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico tools are widely used for the early prediction of ADME properties, allowing for the prioritization of compounds with favorable characteristics.

For derivatives of 1H-pyrrolo[3,2-c]pyridine and related pyrrolopyrimidines, ADME properties have been predicted using various software programs like SwissADME and preADMET. semanticscholar.orgnih.govmdpi.com These predictions often include parameters such as lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). mdpi.comijper.org For instance, a study on 1H-pyrrolo[3,2-c]pyridine derivatives showed that they conformed well to Lipinski's rule of five, suggesting good oral bioavailability. semanticscholar.org

Below is a representative table of predicted ADME properties for a hypothetical 1H-Pyrrolo[3,2-c]pyridine derivative, based on typical values for this class of compounds.

PropertyPredicted ValueDesirable Range
Molecular Weight ( g/mol )< 500< 500
LogP< 5-2 to 5
Hydrogen Bond Donors< 50 to 5
Hydrogen Bond Acceptors< 100 to 10
Human Intestinal Absorption (%)> 80%> 80%
Blood-Brain Barrier PenetrationLowVaries by target

This table is illustrative and based on general findings for the pyrrolopyridine class of compounds.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific biological target. This model can then be used as a 3D query to search large compound libraries in a process called virtual screening, to identify new potential inhibitors.

The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a key pharmacophore for kinase inhibition. mdpi.com By analyzing the binding modes of known active compounds, a pharmacophore model can be constructed that includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then guide the design of new analogs of this compound with improved binding characteristics. The pyrrolopyridine core itself often serves as a central element of the pharmacophore, providing a rigid framework for the optimal positioning of other functional groups.

Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding a molecule's reactivity and electronic properties.

For the related 7-azaindole (B17877) scaffold, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the HOMO and LUMO energies. dntb.gov.uaresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. These calculations can also reveal the distribution of electron density in the HOMO and LUMO, indicating the most likely sites for electrophilic and nucleophilic attack.

A representative table of FMO analysis for a 7-azaindole derivative is shown below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap5.0

This table is based on representative data for the related 7-azaindole scaffold and serves as an example.

Analysis of Electrostatic Potential Maps for Reactivity Insights

Molecular Electrostatic Potential (MEP) maps are another output of quantum chemical calculations that provide valuable insights into a molecule's reactivity. The MEP map illustrates the charge distribution around a molecule, with red regions indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack).

Future Directions and Research Gaps in 1h Pyrrolo 3,2 C Pyridine 1 Sulfonamide Research

Identification of Novel Biological Targets for Therapeutic Intervention

Research into derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has revealed their potential to interact with several important biological targets. A significant body of work has focused on their role as inhibitors of tubulin polymerization. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, demonstrating potent anticancer activities. nih.govnih.govsemanticscholar.org One notable compound, 10t, exhibited significant activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the nanomolar range. nih.gov Molecular modeling studies suggest that these compounds interact with key residues in the colchicine (B1669291) binding site of tubulin, such as Thrα179 and Asnβ349, leading to a disruption of microtubule dynamics, G2/M phase cell cycle arrest, and apoptosis. nih.govnih.gov

Another promising avenue of investigation is the inhibition of kinases. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases. nih.gov Specifically, compound 1r was found to be a more potent and selective FMS kinase inhibitor than the lead compound, with significant antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the isomeric pyrrolo[2,3-b]pyridine scaffold has been explored for its inhibitory activity against fibroblast growth factor receptors (FGFRs), suggesting that the broader pyrrolopyridine class has potential as kinase inhibitors. rsc.org The inhibitory effects of a diarylamide derivative containing the pyrrolo[3,2-c]pyridine scaffold on activator protein-1 (AP-1) activity and neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1) have also been reported. researchgate.net

Future research on 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide should, therefore, include comprehensive screening against a panel of kinases and other cancer-related targets to identify novel biological activities. The addition of the sulfonamide moiety could significantly alter the binding profile of the scaffold, potentially leading to new and unexpected therapeutic applications.

Development of Asymmetric Synthetic Methodologies for Enantiopure Compounds

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been well-documented, typically involving multi-step sequences. A common route starts from a substituted pyridine (B92270), which undergoes oxidation, nitration, and subsequent reactions to form the fused pyrrole (B145914) ring. nih.gov The final diversification is often achieved through Suzuki cross-coupling reactions to introduce various aryl groups. nih.govsemanticscholar.org

However, the development of asymmetric synthetic methodologies to produce enantiopure this compound remains a critical research gap. While the current synthetic routes are effective for producing racemic mixtures or achiral analogs, many biological targets are stereospecific. The development of methods for the asymmetric synthesis of chiral derivatives is crucial for elucidating the structure-activity relationships of these compounds and for developing more potent and selective therapeutic agents. Research in this area could draw inspiration from established asymmetric methods for other heterocyclic systems, such as the use of chiral catalysts or auxiliaries. An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from 2,3-diketoesters has been developed, which could potentially be adapted for the synthesis of chiral pyrrolopyridine derivatives. rsc.org

Advanced Computational Approaches for De Novo Design and Optimization

Computational methods are increasingly integral to modern drug discovery. For the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular docking studies have been instrumental in understanding the binding modes of active compounds with their biological targets. nih.govnih.gov These studies have provided valuable insights into the key interactions between the small molecules and the protein, guiding the design of more potent inhibitors. nih.gov

Future research should leverage more advanced computational approaches for the de novo design and optimization of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics simulations can be employed to build predictive models for biological activity and to explore the conformational landscape of the ligand-protein complex. These methods can help in prioritizing synthetic targets and in designing compounds with improved pharmacokinetic and pharmacodynamic properties.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. The diverse biological activities reported for the 1H-pyrrolo[3,2-c]pyridine scaffold suggest that it may be a suitable platform for developing multi-targeting agents. nih.govnih.govresearchgate.net For example, a single derivative could potentially inhibit both tubulin polymerization and a specific kinase, leading to a synergistic anticancer effect.

Future investigations should systematically explore the polypharmacological potential of this compound. This could involve screening optimized compounds against a broad panel of biological targets to identify any off-target activities that could be therapeutically beneficial. The development of dual- or multi-targeting ligands could offer advantages in terms of efficacy and in overcoming drug resistance.

Design of Targeted Delivery Systems at a Theoretical Level

While the intrinsic activity of a drug molecule is crucial, its effective delivery to the target site is equally important. The design of targeted delivery systems for this compound at a theoretical level could significantly enhance its therapeutic potential. This could involve the computational design of prodrugs that are activated at the tumor site or the theoretical modeling of conjugates with targeting moieties such as antibodies or peptides.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing sulfonamide groups onto the 1H-pyrrolo[3,2-c]pyridine scaffold?

  • The sulfonylation of the pyrrolopyridine core typically involves reacting the parent heterocycle with sulfonyl chlorides under basic conditions. For example, regioselective sulfonylation at the 1-position can be achieved using NaH or pyridine as a base in THF or DMF . Critical parameters include reaction temperature (0°C to rt) and stoichiometric control to minimize side reactions. Post-synthetic modifications, such as Suzuki coupling or nitro reduction, are often employed to diversify substituents .

Q. How can the purity and structural integrity of 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide derivatives be validated?

  • Analytical methods include:

  • HPLC : To assess purity (>98% by reverse-phase HPLC with UV detection at 254 nm) .
  • NMR : Key diagnostic signals include the sulfonamide proton (δ 10–12 ppm in DMSO-d6) and aromatic protons of the pyrrolopyridine core (δ 7–9 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Receptor binding assays : For 5-HT6 receptor antagonists, competitive binding assays using [³H]-LSD or [³H]-SB-258585 as radioligands in HEK293 cells transfected with human 5-HT6R (Ki values in nM range) .
  • Tubulin polymerization assays : Fluorescence-based assays using purified tubulin (>99% purity) to assess colchicine-binding site inhibition (IC50 values in µM–nM range) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 4-position) influence selectivity between 5-HT6R antagonism and tubulin polymerization inhibition?

  • Substituents like 3-chlorophenylsulfonyl or pyrrolidine-3-yl-amino groups enhance 5-HT6R binding (Ki = 3 nM) by forming hydrogen bonds with Ser193 and hydrophobic interactions with Phe98 . In contrast, 3,4,5-trimethoxyphenyl substituents improve tubulin inhibition by mimicking colchicine’s trimethoxy motif, enhancing interactions with β-tubulin’s T7 loop . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical for rationalizing selectivity .

Q. How can contradictions in pharmacological profiles (e.g., inverse agonism vs. neutral antagonism) be resolved for 5-HT6R-targeting derivatives?

  • Functional assays measuring constitutive Gs signaling in transfected cells are essential. For example, compound 14 (Ki = 3 nM) acts as a neutral antagonist, while SB-742457 shows inverse agonism (reducing basal cAMP levels by 40%). Discrepancies arise from differences in sulfonamide substituents affecting receptor conformational stability . Dose-response curves and Schild analysis should be used to classify compound behavior.

Q. What strategies mitigate regioselectivity challenges during the synthesis of polysubstituted derivatives?

  • Protecting group strategies : Temporary protection of reactive sites (e.g., NH groups with Boc) enables sequential functionalization .
  • Transition-metal catalysis : Pd(PPh3)4-mediated Suzuki coupling at the 5-position of pyrrolopyridine avoids competing reactions at the sulfonamide group .
  • Crystallography : Single-crystal X-ray structures of intermediates guide regiochemical control .

Q. Why do some derivatives exhibit divergent efficacy in cognitive (NOR task) vs. anxiety (Vogel test) models despite similar 5-HT6R binding?

  • Procognitive effects in NOR correlate with 5-HT6R occupancy in the prefrontal cortex, while anxiolytic activity in the Vogel test involves additional modulation of GABAergic or dopaminergic pathways. Pharmacokinetic factors (e.g., brain penetration) and off-target effects (e.g., D3R binding) must be evaluated via PET imaging and broad receptor profiling .

Methodological Considerations

  • Data contradiction analysis : Use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and species-specific receptor isoforms to resolve discrepancies.
  • Advanced SAR tools : Free-energy perturbation (FEP) calculations and 3D-QSAR (CoMFA) refine substituent effects on potency .
  • In vivo validation : Rodent models of cognitive decline (e.g., scopolamine-induced amnesia) require dose optimization (3–10 mg/kg, IP/PO) and behavioral endpoint standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.